molecular formula C16H14FN3O B2580132 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320464-31-9

2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2580132
CAS No.: 2320464-31-9
M. Wt: 283.306
InChI Key: RIWDBVMHTBCFIP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methylprop-2-enyl side chain may contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-11(2)10-19-7-8-20-15(16(19)21)9-14(18-20)12-3-5-13(17)6-4-12/h3-9H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWDBVMHTBCFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the 4-fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Addition of the 2-methylprop-2-enyl side chain: This can be accomplished through alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool in biological studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrazolo[1,5-a]pyrazin-4-one: Lacks the fluorine and methylprop-2-enyl groups.

    2-(4-Chlorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group and the 2-methylprop-2-enyl side chain may confer unique chemical and biological properties to 2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one, distinguishing it from other similar compounds.

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